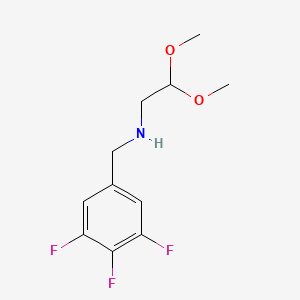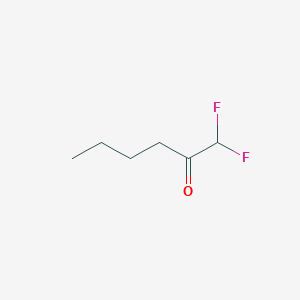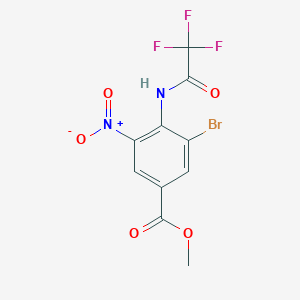
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE is a compound that features both a pyrazole ring and a trifluoromethyl group attached to an aniline structure. This combination of functional groups makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under radical conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)BENZENE: Similar structure but lacks the aniline group.
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENOL: Contains a hydroxyl group instead of an aniline group.
Uniqueness
The presence of both the pyrazole ring and the trifluoromethyl group in 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE makes it unique compared to other similar compounds. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H10F3N3 |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
3-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-16-17(6-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 |
Clé InChI |
LCAPMONRBSQSKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)C2=CC(=CC(=C2)N)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Methoxyphenyl)propyl]acetamide](/img/structure/B8629979.png)

![Benzyl [2-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B8629993.png)

![6-(4-Fluorophenyl)-2-methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8630004.png)

![4-[2-(1-Ethoxyethoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B8630034.png)





